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Neohesperidin dihydrochalcone hydrate, AldrichCPR

Sweetener potency Dihydrochalcone comparison Sucrose equivalence

Neohesperidin dihydrochalcone hydrate (CAS 1353853-32-3, also cataloged as AldrichCPR) is the hydrated crystalline form of neohesperidin dihydrochalcone (NHDC), a semisynthetic dihydrochalcone glycoside derived from the catalytic hydrogenation of the bitter citrus flavonoid neohesperidin. Chemically, it is 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone hydrate, with an anhydrous molecular formula of C₂₈H₃₆O₁₅ and a molecular weight of 612.58 g/mol.

Molecular Formula C28H38O16
Molecular Weight 630.6 g/mol
CAS No. 1353853-32-3
Cat. No. B6355010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeohesperidin dihydrochalcone hydrate, AldrichCPR
CAS1353853-32-3
Molecular FormulaC28H38O16
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O.O
InChIInChI=1S/C28H36O15.H2O/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12;/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3;1H2/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+;/m0./s1
InChIKeyATJAHQKJFSWGQW-RAGAWKGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neohesperidin Dihydrochalcone Hydrate (NHDC Hydrate) – Technical Baseline for Procurement and Research Selection


Neohesperidin dihydrochalcone hydrate (CAS 1353853-32-3, also cataloged as AldrichCPR) is the hydrated crystalline form of neohesperidin dihydrochalcone (NHDC), a semisynthetic dihydrochalcone glycoside derived from the catalytic hydrogenation of the bitter citrus flavonoid neohesperidin [1]. Chemically, it is 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone hydrate, with an anhydrous molecular formula of C₂₈H₃₆O₁₅ and a molecular weight of 612.58 g/mol [2]. This compound is supplied as a white to yellowish-white crystalline powder with a purity specification of ≥98% and recommended storage at 0–8 °C . Its dual functional profile as both a high-intensity sweetener and a bitterness-masking agent distinguishes it from other in-class dihydrochalcones.

Why Generic Dihydrochalcone Substitution Is Not Scientifically Defensible for NHDC Hydrate Procurement


Substituting NHDC hydrate with naringin dihydrochalcone (NDC) or other in-class dihydrochalcone sweeteners is not scientifically equivalent due to a 3- to 30-fold quantifiable difference in sweetening potency and substantial divergence in bitterness-masking efficacy. The neohesperidosyl moiety (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose) in NHDC dictates both the intensity of sweetness and the compound‘s ability to suppress multiple classes of bitter tastants [1], whereas the rutinosyl moiety in NDC yields markedly reduced functional performance [2]. Without validated analytical specifications confirming the specific glycosidic linkage pattern, procurement of a generic ”dihydrochalcone“ or substitute compound cannot ensure the required sweetness potency, bitterness inhibition profile, or formulation predictability.

NHDC Hydrate: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Sweetness Potency: NHDC vs. Naringin Dihydrochalcone (NDC) – Quantified 3.3-Fold Differential

In a direct structural and sensory comparison of the two most prominent citrus-derived dihydrochalcone sweeteners, neohesperidin dihydrochalcone (NHDC) is reported to be approximately 1000 times sweeter than sucrose, while naringin dihydrochalcone (NDC) is approximately 300 times sweeter than sucrose, representing a 3.3-fold potency advantage for NHDC [1]. Both compounds originate from bitter flavanone precursors (neohesperidin and naringin, respectively) and undergo hydrogenation to yield intensely sweet dihydrochalcones, yet the substitution of the neohesperidosyl moiety in NHDC versus the rutinosyl moiety in NDC results in a quantifiable and functionally significant difference in sweetening power [1].

Sweetener potency Dihydrochalcone comparison Sucrose equivalence

Sweetness Equivalence in Complex Beverage Matrices: NHDC Outperforms NDC by 20- to 30-Fold Relative to Saccharin

In direct head-to-head sensory evaluation conducted in two commercial orange drink matrices, NHDC demonstrated sweetness equivalences of 3.8× saccharin in Quosh Orange Drink and 6.4× saccharin in Chekwate Orange Drink, while NDC showed only 0.19× and 0.21× saccharin, respectively [1]. This translates to NHDC being 20-fold more potent than NDC in Quosh and 30-fold more potent in Chekwate, highlighting that the potency differential observed in simplified aqueous sucrose comparisons is substantially amplified in real-world beverage formulations containing flavor compounds, acids, and other matrix constituents.

Beverage formulation Sweetener equivalence Matrix-dependent potency

Broad-Spectrum Bitterness Inhibition: NHDC Effectively Suppresses Three Structurally Distinct Bitter Tastants in Sensory Panel Validation

In a systematic evaluation of 12 citrus flavonoids, NHDC and neodiosmin were the only compounds identified to show excellent bitterness inhibition across all three bitterness vehicles tested: naringin (a citrus flavonoid bitterant), quinine hydrochloride (an alkaloid bitterant), and stevioside (a diterpene glycoside bitterant) [1]. The sensory panel findings were corroborated by electronic tongue analysis, which demonstrated that NHDC significantly reduced the bitterness response value of quinine hydrochloride [1]. While the study did not report the numerical percentage reduction for each individual bitterant, the designation of 'excellent inhibition' across three chemically and structurally distinct classes of bitter compounds distinguishes NHDC from other evaluated flavonoids that showed more limited or selective bitterness suppression.

Bitterness masking Flavor modification Sensory panel evaluation

Bitterness Suppression of Limonin and Naringin: NHDC Increases Bitterant Detection Threshold by 150% at 1% Sucrose Equivalence

At 1% sucrose equivalence concentration, NHDC increased the detection threshold of limonin (a primary bitterness contributor in citrus juices) by 150%, compared to 0% increase for sucrose alone and 40% increase for aspartylphenylalanine methyl ester (AP) [1]. At 5% sucrose equivalence, NHDC increased the naringin threshold by 145%, outperforming sucrose (80% increase) and AP (90% increase) [1]. This threshold-elevation approach quantifies bitterness suppression as the fold-increase in bitterant concentration required for detection, providing a direct metric of NHDC's functional superiority over alternative sweeteners in masking citrus-derived bitterness.

Citrus debittering Threshold elevation Limonin suppression

NHDC/G-β-CD Inclusion Complex: Enhanced Bitterness-Masking Efficacy Over Single NHDC and Multiple Alternative Inhibitors

An inclusion complex of NHDC with glucosyl-β-cyclodextrin (NHDC/G-β-CD) was synthesized via an ultrasonic-assisted method, achieving an NHDC payload of 278 mg/g and an inclusion rate of 74.6% [1]. In descriptive sensory analysis using corn peptides (CP) as the bitterness vehicle, the NHDC/G-β-CD inclusion complex demonstrated superior bitterness-masking compared to single (uncomplexed) NHDC, single G-β-CD, and other bitterness inhibitors including phosphatidic acid, protein-phosphatidic acid complexes, tannin, and neodiosmin [1]. This evidence establishes that while NHDC hydrate possesses intrinsic bitterness-masking activity, formulation as an inclusion complex further enhances its functional performance relative to alternative bitterness inhibitors.

Inclusion complex Cyclodextrin formulation Corn peptide debittering

Bitterant Threshold Elevation in Traditional Chinese Medicine Formulations: NHDC Achieves 36.3% Bitterness Reduction at 0.081% Mass Fraction

In a head-to-head comparison using Sophorae Flavescentis Radix (bitter herb) decoction as the test matrix, NHDC at mass fractions ranging from 0.003% to 0.081% reduced bitterness values by 0.44 to 1.50 units (10.65% to 36.32% reduction), while stevioside at mass fractions from 0.075% to 0.675% reduced bitterness values by 0.58 to 1.26 units (14.0% to 30.5% reduction) [1]. Notably, NHDC achieved its maximum observed bitterness reduction (36.3%) at a mass fraction approximately 8-fold lower than the concentration at which stevioside achieved its maximum effect (30.5% reduction at 0.675%) [1]. The bitterness value decrease was proportional to the logarithm of NHDC concentration [1].

Pharmaceutical taste masking Herbal formulation Bitterness value reduction

NHDC Hydrate: Research and Industrial Application Scenarios Grounded in Quantitative Evidence


High-Potency Sweetener for Reduced-Calorie Beverage Formulations

Based on the quantified sweetness potency of approximately 1000× sucrose and a 20- to 30-fold advantage over naringin dihydrochalcone in commercial orange drink matrices [1] [2], NHDC hydrate is the preferred dihydrochalcone sweetener for reduced-calorie beverages requiring intense sweetness at low mass addition. Applications include low-alcohol beer (where NHDC is permitted in the EU at ≤10 ppm), citrus-flavored soft drinks, and functional beverages where the caffeine-mediated sweetness enhancement of NHDC [3] provides additional formulation benefit.

Citrus Juice and Citrus-Derived Product Debittering

The demonstrated 150% increase in limonin detection threshold at 1% sucrose equivalence and 145% increase in naringin threshold at 5% sucrose equivalence [4] support the use of NHDC hydrate in citrus juice processing to mitigate delayed bitterness caused by limonin (a triterpenoid lactone formed from limonoate A-ring lactone after juicing) and immediate bitterness from naringin. This application is particularly valuable for juices from early-season fruit, mechanically harvested fruit with higher peel inclusion, and grapefruit or sour orange varieties where enzymatic debittering (e.g., naringinase, limoninase) would otherwise be required.

Multi-Source Bitterness Masking in Functional Foods and Nutraceuticals

NHDC's validated ability to inhibit bitterness across three chemically distinct bitterant classes—flavonoid glycosides (naringin), alkaloids (quinine hydrochloride), and diterpene glycosides (stevioside) [5]—positions NHDC hydrate as a versatile bitterness-masking agent for complex functional food and nutraceutical formulations. Applications include protein hydrolysate-based sports nutrition products (where corn peptide bitterness was addressed via NHDC/G-β-CD complexation [6]), stevia-sweetened products requiring mitigation of stevioside's lingering bitterness, and herbal extracts or traditional medicine formulations containing multiple bitter phytochemical classes [7].

Pharmacological Research on Taste-Modified Dihydrochalcone Derivatives

For academic and industrial researchers investigating the pharmacological activities of dihydrochalcones beyond sweetening, NHDC hydrate (AldrichCPR, purity ≥98%, CAS 1353853-32-3) provides a well-characterized, analytically specified starting material with established in vivo safety parameters (ADI 5 mg/kg, established 1987) [8]. Research directions include investigation of NHDC's antioxidant activity [3], hypoglycemic effects reported in rodent models [9], and structure-activity relationship studies linking the neohesperidosyl moiety to both sweet taste receptor activation and bitterness inhibition [5]. The hydrated crystalline form ensures consistent hygroscopic behavior and solubility characteristics compared to anhydrous or salt forms that may exhibit different physicochemical profiles.

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